4-Fluoro Binding Advantage vs Non-Fluorinated Core
The 4-fluoro substituent on the pyrazolo[1,5-a]pyridine scaffold contributes to enhanced target binding via electronic modulation and improved metabolic stability. In a structurally related pyrazolo[1,5-a]pyridine kinase inhibitor series, compounds incorporating fluorine substitution demonstrated potent biochemical inhibition with IC₅₀ values in the low nanomolar range, such as 4.0 nM against PI3Kγ and 9.1 nM against PI3Kδ for optimized fluoro-containing derivatives [1]. Additionally, fluorinated pyrazolo[1,5-a]pyridine derivatives have been identified as potent EphB3 inhibitors with IC₅₀ values of 79 nM, exhibiting favorable microsomal stability [2]. The target compound (MW 184.6) possesses approximately 10.8% higher molecular weight than its non-fluorinated 2-(chloromethyl)pyrazolo[1,5-a]pyridine analog (MW 166.61), reflecting the additional fluorine atom (ΔMW = 18) . This structural feature directly correlates with the enhanced inhibitory potency observed across multiple kinase targets in the pyrazolo[1,5-a]pyridine class.
| Evidence Dimension | Molecular weight and fluorine-mediated potency enhancement in kinase inhibition |
|---|---|
| Target Compound Data | Molecular Weight: 184.6 (contains 4-F substituent) |
| Comparator Or Baseline | 2-(Chloromethyl)pyrazolo[1,5-a]pyridine: Molecular Weight 166.61 (no fluorine) |
| Quantified Difference | ΔMW = +18 Da (10.8% increase); class-level IC₅₀ values for fluorinated pyrazolo[1,5-a]pyridine derivatives: PI3Kγ = 4.0 nM, PI3Kδ = 9.1 nM, EphB3 = 79 nM |
| Conditions | Biochemical kinase assays (PI3K LanthaScreen, EphB3 inhibition); comparative MW calculation |
Why This Matters
The 4-fluoro substituent provides electronic properties essential for achieving low nanomolar kinase inhibition, which non-fluorinated analogs cannot replicate.
- [1] Discovery of Pyrazolo[1,5‑a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications, 2024. Compound 20e (IHMT-PI3K-315) IC₅₀: PI3Kγ = 4.0 nM, PI3Kδ = 9.1 nM. View Source
- [2] LDN-211904 Product Information. A pyrazolo[1,5-a]pyridine derivative acting as potent and reversible EphB3 inhibitor with IC₅₀ = 79 nM. Cenmed Product C005B-227934. View Source
